molecular formula C6H8N4O4 B7740305 Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate

Cat. No.: B7740305
M. Wt: 200.15 g/mol
InChI Key: ZUIRCVDOLUPWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate is a chemical compound with the molecular formula C6H8N4O4 and a molecular weight of 200.15 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids and amines in the presence of reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in tetrahydrofuran . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate involves its interaction with specific molecular targets. For example, in peptide synthesis, it reacts with carboxylic acids to form active esters, which then undergo nucleophilic attack by amines to form amides . This mechanism is crucial for its role in chemical synthesis and other applications.

Comparison with Similar Compounds

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate can be compared with other triazine derivatives such as:

Properties

IUPAC Name

methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-14-3(11)2-7-4-5(12)8-6(13)10-9-4/h2H2,1H3,(H,7,9)(H2,8,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIRCVDOLUPWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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